3-Fluoroazetidine

Übersicht

Beschreibung

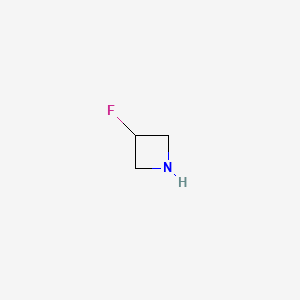

3-Fluoroazetidine is a fluorinated azetidine derivative with the molecular formula C₃H₆FN. It is a four-membered nitrogen-containing heterocycle with a fluorine atom attached to the third carbon. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazetidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles . Another approach involves the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, which can be achieved through a series of steps including protection, fluorination, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoroazetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

Reduction Reactions: Reduction of this compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Bromine and Fluorine Sources: For bromofluorination reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Cyclization Agents: For promoting the formation of cyclic structures.

Major Products Formed

The major products formed from the reactions of this compound include various fluorinated amines, cyclic compounds, and substituted azetidines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoroazetidine is recognized for its utility in the pharmaceutical industry. Its unique structural properties allow it to act as a valuable building block for the synthesis of biologically active compounds.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study showed that a this compound diol demonstrated notable growth inhibition against various human cancer cell lines, outperforming traditional chemotherapeutic agents like 5-fluorouracil and gemcitabine . This suggests that this compound may serve as a scaffold for developing new anticancer drugs.

- Inhibition of Glycosidases : this compound derivatives have been identified as promising inhibitors of glycosidases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects in conditions such as diabetes and cancer .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of fluorinated compounds.

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound and its derivatives. One notable method involves the use of deoxofluorination techniques, employing reagents like diethylaminosulfur trifluoride (DAST) or N-fluorodibenzenesulfonimide (NFSI) to introduce fluorine into azetidine structures .

- Building Block for Complex Molecules : The ability to modify the azetidine ring allows chemists to create complex molecules with desired biological activities. For example, this compound has been used to synthesize cyclic β-amino acids, which are important in peptide chemistry .

Agrochemistry

In addition to its pharmaceutical applications, this compound is also relevant in agrochemistry:

- Pesticide Development : The incorporation of fluorinated compounds into pesticide formulations can enhance their efficacy and stability. As such, this compound derivatives are being explored for their potential use in developing new agrochemicals that could improve crop protection against pests and diseases .

Case Studies

Several studies illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-Fluoroazetidine involves its interaction with molecular targets through its fluorine atom and nitrogen-containing ring. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Difluoroazetidine: A similar compound with two fluorine atoms attached to the third carbon.

Azetidine: The parent compound without the fluorine substitution.

3-Fluorooxetane: A related compound with an oxygen atom in the ring instead of nitrogen

Uniqueness

3-Fluoroazetidine is unique due to its specific fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications .

Biologische Aktivität

3-Fluoroazetidine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves regioselective bromofluorination of azetidine precursors followed by cyclization. A common method includes treating N-alkenylimines with N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF), leading to the formation of the desired azetidine structure. The following table summarizes the key steps in the synthesis process:

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Bromofluorination of N-alkenylimines | 76% |

| 2 | Cyclization to form this compound | 76% |

| 3 | Purification via flash chromatography | Variable |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this compound have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including breast and pancreatic cancers.

A notable study demonstrated that specific derivatives had IC50 values as low as 0.075 µM against MCF-7 human breast cancer cells, indicating potent activity with low toxicity in non-cancerous cells . The mechanism of action appears to involve inhibition of tubulin polymerization, leading to apoptosis in cancer cells through modulation of apoptotic markers such as Bcl2 and Bax .

Diabetes Treatment

In addition to its anticancer properties, this compound has been investigated for its potential role in treating type 2 diabetes. Research indicates that certain derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The following table summarizes findings related to its effects on diabetic conditions:

Case Studies

- Breast Cancer Study : A series of this compound derivatives were tested for their efficacy against MCF-7 cells. The most potent compound exhibited an IC50 value of 0.075 µM, significantly inhibiting cell proliferation while sparing normal cells .

- Pancreatic Cancer Study : Another investigation focused on trans,trans-2,4-dihydroxy-3-fluoroazetidine, which was found to inhibit pancreatic cancer cell growth comparably to Gemcitabine, a standard chemotherapy agent .

Eigenschaften

IUPAC Name |

3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYAZBFZFIUIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394068 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690257-76-2 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Fluoroazetidine an attractive building block in medicinal chemistry?

A: this compound and its derivatives like this compound-3-carboxylic acid are structurally similar to proline and azetidine-2-carboxylic acid (Aze), both of which are naturally occurring amino acids. [, ] This similarity allows these fluorinated analogs to potentially mimic these natural amino acids in biological systems, leading to interesting biological activity. Furthermore, incorporating fluorine can alter a molecule's metabolic stability, lipophilicity, and conformational properties. [, ] These changes can enhance a drug's ability to cross biological membranes, resist degradation, and interact more favorably with its target.

Q2: Why is the stability of Aze-containing peptides a concern, and how does this compound address this issue?

A: Aze-containing peptides are prone to degradation via reverse aldol opening, particularly in environments with a pH above 8. [] This instability stems from the hydroxyl group in the Aze structure. this compound analogs are designed to overcome this limitation. Replacing the hydroxyl group with fluorine eliminates the possibility of reverse aldol cleavage, resulting in a more stable compound. [] This enhanced stability makes this compound derivatives promising candidates for developing new therapeutics.

Q3: How effective are existing synthetic routes for this compound and its derivatives?

A: Several research groups have developed synthetic routes for this compound and its derivatives. [, , ] Common strategies involve the use of N-protected alkenyl amines as starting materials. These undergo bromofluorination, followed by reduction and cyclization reactions to yield the desired this compound scaffold. [, , ] While these methods have proven successful, challenges remain in optimizing yields and developing more efficient and scalable synthetic routes.

Q4: What are the potential applications of this compound derivatives beyond medicinal chemistry?

A: While medicinal chemistry represents a primary area of interest, this compound's unique properties could be valuable in other fields. For instance, its incorporation into peptides and peptidomimetics could lead to new materials with enhanced stability and desirable properties. [] Furthermore, its use as a chiral building block in organic synthesis could lead to the development of new catalysts and asymmetric synthetic methodologies. Further research is necessary to fully explore and realize the broader potential of this intriguing molecule.

Q5: Are there any existing studies on the structure-activity relationship (SAR) of this compound derivatives?

A: Yes, research focusing on this compound derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors reveals valuable SAR insights. [] These studies demonstrated that the potency and selectivity of these compounds are influenced by the substituents attached to the azetidine nitrogen. For example, bulky hydrophobic amino acid groups linked to the nitrogen generally lead to increased inhibitory activity against DPP IV. [] This highlights the importance of structural modifications in modulating the biological activity of this compound derivatives.

Q6: Has this compound been used in the development of any PET tracers?

A: Yes, researchers have successfully incorporated this compound into aryl-piperidine derivatives to develop potent and selective PET tracers for Cholesterol 24-hydroxylase (CH24H). [] These tracers demonstrated high selectivity for CH24H in both in vitro and in vivo studies. Furthermore, PET imaging in non-human primates validated the ability of these this compound containing tracers to target CH24H-expressed regions in the brain. [] This example highlights the potential of this compound as a valuable scaffold for developing novel imaging agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.